molecular formula C9H7NO2 B1252898 3-Amino-4H-chromen-4-one CAS No. 59507-94-7

3-Amino-4H-chromen-4-one

Cat. No.: B1252898
CAS No.: 59507-94-7
M. Wt: 161.16 g/mol
InChI Key: KHHXAUPSBBQGKY-UHFFFAOYSA-N
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Description

3-Amino-4H-chromen-4-one is a heterocyclic compound that belongs to the class of chromones. Chromones are oxygen-containing heterocycles that are widely distributed in nature and have significant biological and pharmaceutical importance. The structure of this compound consists of a chromone core with an amino group at the third position. This compound is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities .

Mechanism of Action

Target of Action

3-Amino-4H-chromen-4-one is a derivative of chroman-4-one, a significant structural entity that belongs to the class of oxygen-containing heterocycles . Chroman-4-one acts as a major building block in a large class of medicinal compounds . It has been found that chroman-4-one derivatives can inhibit the NOTCH1 signaling pathway, which plays a crucial role in various cancers .

Mode of Action

It is known that chroman-4-one derivatives can interact with the notch1 signaling pathway . This interaction can lead to the inhibition of this pathway, which is often overactive in various types of cancers .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its interaction with the NOTCH1 signaling pathway . The NOTCH1 pathway is involved in cell proliferation and survival, and its inhibition can lead to the suppression of tumor growth . Furthermore, chroman-4-one derivatives have been found to exhibit anti-inflammatory and antioxidant activities , suggesting that they may also affect pathways related to inflammation and oxidative stress.

Pharmacokinetics

The adme (absorption, distribution, metabolism, and excretion) properties of chroman-4-one derivatives are an important area of research . These properties can significantly impact the bioavailability of these compounds and their effectiveness as therapeutic agents .

Result of Action

The result of the action of this compound is likely related to its potential anticancer, anti-inflammatory, and antioxidant activities . By inhibiting the NOTCH1 signaling pathway, it may suppress tumor growth . Furthermore, its anti-inflammatory and antioxidant activities may help to mitigate the damage caused by inflammation and oxidative stress .

Action Environment

The action environment can significantly influence the efficacy and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect its stability and its interaction with its targets

Biochemical Analysis

Biochemical Properties

3-Amino-4H-chromen-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme tyrosinase, where this compound acts as an inhibitor, affecting melanin synthesis. Additionally, it has been shown to interact with proteins involved in oxidative stress responses, such as superoxide dismutase, enhancing its antioxidant properties .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. In cancer cells, this compound induces apoptosis by activating caspase-dependent pathways and inhibiting the PI3K/Akt signaling pathway . Furthermore, it affects gene expression by modulating the activity of transcription factors such as NF-κB, leading to changes in cellular metabolism and immune responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. For instance, it has been shown to intercalate into DNA, disrupting the replication process and leading to cell cycle arrest . Additionally, this compound inhibits the activity of certain enzymes, such as topoisomerase, by binding to their active sites and preventing their catalytic function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and increased oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits protective effects against oxidative stress and inflammation . At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound also affects the activity of key metabolic enzymes, such as glucose-6-phosphate dehydrogenase, impacting cellular energy metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4H-chromen-4-one can be achieved through various synthetic routes. One common method involves the oxidative cyclization of (E)-2-((4-oxo-4H-chromen-3-yl)methylene)hydrazine carbothioamide using phosphorus oxychloride as a cyclizing agent . Another method includes the use of tert-butyl hydroperoxide and tetrabutylammonium iodide to mediate the oxidative C–C bond formation from chroman-4-ones .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various chromone derivatives with enhanced biological activities, such as anticancer and antimicrobial properties .

Comparison with Similar Compounds

3-Amino-4H-chromen-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its amino group, which enhances its reactivity and allows for the formation of a wide range of derivatives with significant biological activities.

Properties

IUPAC Name

3-aminochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHHXAUPSBBQGKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20482768
Record name 3-AMINO-4H-CHROMEN-4-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59507-94-7
Record name 3-AMINO-4H-CHROMEN-4-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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